5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde
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Overview
Description
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 6th position of the indazole ring.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound has a predicted boiling point of 3137±220 °C and a predicted density of 131±01 g/cm3 .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The cyclization process of indazole synthesis is known to be greatly affected by the hydrogen bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of Functional Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 5-Fluoro-1-methyl-1H-indazole-6-carboxylic acid
Reduction: 5-Fluoro-1-methyl-1H-indazole-6-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Indazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-indazole-6-carbaldehyde: Lacks the methyl group at the 1st position.
1-Methyl-1H-indazole-6-carbaldehyde: Lacks the fluorine atom at the 5th position.
5-Fluoro-1-methyl-1H-indazole: Lacks the aldehyde group at the 6th position.
Uniqueness
5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is unique due to the combination of the fluorine atom, methyl group, and aldehyde group on the indazole core. This unique combination of functional groups may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-fluoro-1-methylindazole-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-12-9-3-7(5-13)8(10)2-6(9)4-11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLIFWOJJVJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237489 |
Source
|
Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-88-0 |
Source
|
Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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